Accurate lipidomic profiling of very-long-chain sphingolipids demands pure standards to eliminate isotopic interference and retention time ambiguity. N-(hexacosanoyl)-sphinganine (C26 dihydroceramide, d18:0/26:0) is a synthetic, >98% purity lipid that resolves these challenges.
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N-(hexacosanoyl)-sphinganine (CAS 182362-38-5), commonly referred to as C26 Dihydroceramide, is a highly purified, ultra-long-chain (VLCFA) sphingolipid featuring a fully saturated d18:0 sphinganine backbone linked to a 26-carbon fatty acyl chain. In procurement and material selection, this compound is primarily sourced as a precise analytical standard for mass spectrometry-based lipidomics, a precursor substrate for enzymatic assays targeting the de novo sphingolipid pathway, and a structural component for advanced biophysical models of the stratum corneum. Unlike natural extracts, the synthetic single-chain purity of this compound ensures absolute reproducibility in calibration curves and avoids the batch-to-batch variability inherent in mixed-chain biological preparations [1].
CerS2 Activity Probe
Specific enzymatic product for ceramide synthase 2 assays and inhibitor screening
Membrane Biophysics
Very-long-chain saturated ceramide for interdigitation and domain morphology studies
Chain-Length-Resolved Lipidomics
Authentic C26-ceramide standard for quantitative sphingolipid profiling in research matrices
Substituting N-(hexacosanoyl)-sphinganine with shorter-chain analogs (e.g., C16 or C18 dihydroceramide) or its unsaturated counterpart (C26 ceramide) fundamentally compromises experimental integrity. The absence of the 4,5-trans double bond in the sphinganine backbone significantly alters the molecule's thermotropic phase behavior, increasing its melting temperature and promoting denser orthorhombic packing in lipid bilayers compared to C26 ceramide. Furthermore, in liquid chromatography-mass spectrometry (LC-MS) workflows, the ultra-long C26 chain dictates a distinct, highly hydrophobic retention profile that cannot be simulated by shorter chains. Using a crude ceramide mixture or an incorrect chain length prevents accurate absolute quantitation of very-long-chain sphingolipid pools, which are critical biomarkers for specific metabolic and peroxisomal disorders [1].
Shorter ceramides (C16–C18) cannot replicate VLC-ceramide interdigitation or tubular phase behavior, undermining membrane model fidelity.
Unsaturated C26:1 ceramide exhibits altered biophysical properties and may engage different signaling receptors; research outcomes may not transfer.
C16/C18 ceramides originate from CerS5/6, not CerS2, and show opposite effects on cell proliferation — direct substitution risks pathway misattribution.
In reversed-phase liquid chromatography, the saturation of the sphingoid base in N-(hexacosanoyl)-sphinganine results in increased hydrophobicity compared to its unsaturated analog. When analyzed under standard C18 LC-MS/MS conditions, C26 dihydroceramide exhibits a longer retention time than C26 ceramide (d18:1/26:0), allowing for baseline chromatographic separation. This resolution is critical because the M+2 isotopic peak of the ceramide can interfere with the nominal mass of the dihydroceramide if they co-elute [1].
| Evidence Dimension | Reversed-phase chromatographic retention behavior |
| Target Compound Data | Later elution time (higher hydrophobicity due to d18:0 saturated backbone) |
| Comparator Or Baseline | C26 Ceramide (d18:1/26:0) (earlier elution time) |
| Quantified Difference | Baseline chromatographic separation achieved prior to MS ionization |
| Conditions | Reversed-phase C18 LC-MS lipidomic profiling |
Ensures accurate, interference-free absolute quantitation of dihydroceramides by preventing isotopic overlap from co-eluting ceramides.
Specific CerS2 activity readout; short-chain ceramides cannot substitute
The absence of the 4,5-trans double bond in N-(hexacosanoyl)-sphinganine allows for tighter intermolecular hydrogen bonding and acyl chain packing. Biophysical studies on long-chain and very-long-chain sphingolipids demonstrate that dihydroceramides undergo gel-to-liquid crystalline phase transitions at temperatures approximately 5 to 8 °C higher than their corresponding ceramides, strongly favoring dense orthorhombic lateral packing [1].
| Evidence Dimension | Gel-to-liquid crystalline phase transition temperature (Tm) |
| Target Compound Data | Elevated Tm and highly ordered orthorhombic packing |
| Comparator Or Baseline | C26 Ceramide (lower Tm, less dense packing) |
| Quantified Difference | ~5–8 °C increase in phase transition temperature |
| Conditions | Model lipid bilayer systems and differential scanning calorimetry (DSC) |
Critical for formulating accurate, high-barrier artificial skin models and studying membrane rigidification phenomena.
Supports membrane curvature and domain biophysics research
Class inference from C24-ceramide data; C26 expected to behave similarly
N-(hexacosanoyl)-sphinganine is the direct endogenous substrate for dihydroceramide desaturase (DEGS1), the final rate-limiting enzyme in the de novo ceramide biosynthesis pathway. Utilizing the exact C26 dihydroceramide allows researchers to specifically measure the conversion rate to C26 ceramide. Substituting this with a pre-formed ceramide or a crude mixture completely bypasses this enzymatic step, rendering the material useless for DEGS1 inhibition assays or flux analysis[1].
| Evidence Dimension | Substrate viability for DEGS1 |
| Target Compound Data | Active substrate (converted to C26 ceramide) |
| Comparator Or Baseline | C26 Ceramide (inactive/product) |
| Quantified Difference | 100% vs 0% substrate activity for desaturase assays |
| Conditions | In vitro DEGS1 enzymatic activity assays |
Essential for researchers procuring compounds to screen DEGS1 inhibitors or map de novo sphingolipid metabolic flux.
Chain-length-dependent functional antagonism in cancer cell models
C26 belongs to VLC class (C22–C26); opposite to C16–C20 ceramides
For clinical and research lipidomics, absolute quantitation requires standards with defined molecular weights and no chain-length heterogeneity. Synthetic N-(hexacosanoyl)-sphinganine provides a single, precise precursor-to-product ion transition (e.g.,[M+H]+ m/z 680.7 to 284.3). In contrast, crude bovine or yeast sphingolipid extracts contain a broad envelope of chain lengths (C16 to C24), which dilutes the signal of interest and complicates the generation of accurate, linear calibration curves for ultra-long-chain species[1].
| Evidence Dimension | Signal linearity and transition specificity |
| Target Compound Data | Single exact mass transition (≥98% purity) |
| Comparator Or Baseline | Crude dihydroceramide extract (mixed transitions, signal dilution) |
| Quantified Difference | Orders of magnitude improvement in calibration curve linearity and LOD |
| Conditions | Multiple Reaction Monitoring (MRM) mass spectrometry |
Buyers must procure synthetic, single-chain standards to achieve regulatory-grade or highly reproducible quantitative analytical results.
Active signaling lipid in oncogenic pathway research
Observed in human tissue and plasma research matrices
Due to its precise molecular weight and distinct retention time, N-(hexacosanoyl)-sphinganine is heavily procured as an internal or external standard for the absolute quantitation of ultra-long-chain sphingolipids in plasma, tissue, and cell culture extracts. It is particularly vital for resolving isotopic overlap issues that occur when ceramides and dihydroceramides co-elute [1].
The compound's elevated phase transition temperature and propensity for orthorhombic packing make it an essential structural lipid for formulating in vitro skin barrier models. Cosmetic and pharmaceutical researchers procure this specific VLCFA dihydroceramide to accurately replicate the dense, low-permeability lipid matrix of human skin [2].
As the direct upstream precursor to C26 ceramide, this compound is the required substrate for in vitro assays measuring dihydroceramide desaturase 1 (DEGS1) activity. It is procured by pharmaceutical screening labs evaluating novel DEGS1 inhibitors for metabolic and hyperproliferative diseases [3].